molecular formula C9H8F2O2 B181725 3-(2,6-Difluorophenyl)propanoic acid CAS No. 167683-63-8

3-(2,6-Difluorophenyl)propanoic acid

Cat. No.: B181725
CAS No.: 167683-63-8
M. Wt: 186.15 g/mol
InChI Key: IPPVKMOOEHDWBG-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of propanoic acid where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzene.

    Friedel-Crafts Acylation: The 2,6-difluorobenzene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(2,6-difluorophenyl)propanoyl chloride.

    Hydrolysis: The resulting 3-(2,6-difluorophenyl)propanoyl chloride is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

3-(2,6-Difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

  • 3-(2,5-Difluorophenyl)propanoic acid
  • 3-(2,4-Difluorophenyl)propanoic acid
  • 3-(3,5-Difluorophenyl)propanoic acid

Comparison:

  • Fluorine Positioning: The position of fluorine atoms on the phenyl ring can significantly influence the compound’s reactivity and biological activity. For example, 3-(2,6-Difluorophenyl)propanoic acid may exhibit different properties compared to 3-(2,5-Difluorophenyl)propanoic acid due to the electronic and steric effects of the fluorine atoms.
  • Uniqueness: The specific positioning of fluorine atoms in this compound can lead to unique interactions with biological targets, making it a distinct compound for research and development.

Properties

IUPAC Name

3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPVKMOOEHDWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593445
Record name 3-(2,6-Difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167683-63-8
Record name 3-(2,6-Difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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